molecular formula C24H19FN2O5S B2438558 methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-22-6

methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2438558
CAS No.: 1114828-22-6
M. Wt: 466.48
InChI Key: ISQFILCMAUUHMD-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H19FN2O5S and its molecular weight is 466.48. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[2-(3-fluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c1-32-24(29)23-22(16-8-3-2-4-9-16)19-12-5-6-13-20(19)33(30,31)27(23)15-21(28)26-18-11-7-10-17(25)14-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQFILCMAUUHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS No. 1114828-22-6) is a synthetic compound that belongs to the class of thiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

PropertyValue
Molecular Formula C24_{24}H19_{19}FN2_{2}O5_{5}S
Molecular Weight 466.5 g/mol
CAS Number 1114828-22-6

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against cancer cell lines. Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Inhibition of Enzymatic Activity : Thiazole-based compounds have been identified as potent inhibitors of certain enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). For instance, derivatives containing electron-withdrawing groups have shown enhanced inhibitory activity with IC50_{50} values in the low micromolar range .
  • Reactive Oxygen Species (ROS) Generation : The presence of fluorinated aromatic groups may facilitate the generation of ROS, leading to oxidative stress in cancer cells, which is a known mechanism for inducing cell death .

Biological Assays and Findings

Several studies have evaluated the biological activity of thiazine derivatives similar to this compound:

Anticancer Activity

A study assessing the cytotoxicity of various thiazole derivatives reported that compounds with similar structures showed IC50_{50} values ranging from 0.06 µM to 1.98 µM against different cancer cell lines including HT29 (colon), MCF7 (breast), and SKOV3 (ovarian) cells .

Case Study: Fluorinated Benzothiazoles

Research on fluorinated benzothiazoles indicated that these compounds possess potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin. They were found to induce DNA adduct formation and activate metabolic pathways leading to cell death without exhibiting a biphasic dose-response relationship .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes:

  • Formation of the thiazine ring : The initial step often involves the reaction of appropriate precursors to form the thiazine structure.
  • Introduction of functional groups : Subsequent reactions introduce the methyl ester and amino groups, which are crucial for biological activity.
  • Characterization techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Evaluation

Recent studies have highlighted the biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of benzo[e][1,2]thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. These compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy is often compared to standard antibiotics, demonstrating potential as an alternative treatment option for resistant bacterial infections.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via the intrinsic pathway, highlighting its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it outperformed several conventional antibiotics in inhibiting bacterial growth, suggesting its potential role in developing new antimicrobial agents .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could have several therapeutic applications:

  • Cancer Treatment : As a chemotherapeutic agent targeting specific cancer types.
  • Infection Management : As a novel antibiotic to combat resistant bacterial strains.
  • Anti-inflammatory Drugs : For managing chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step reactions, including sulfonation, amidation, and cyclization. A critical challenge is regioselective functionalization of the benzothiazine core, particularly avoiding side reactions at the 3-fluorophenyl moiety. Optimizing reaction conditions (e.g., solvent polarity, temperature) and using protective groups for the carboxylate and amide functionalities can improve yields. For example, analogous benzothiazine derivatives were synthesized via stepwise coupling under inert atmospheres to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
  • 1H/13C NMR : To verify substituent positions and detect stereochemical anomalies. For related benzothiazine derivatives, coupling constants (e.g., J = 8–10 Hz for aromatic protons) help confirm regiochemistry .
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated in structurally similar compounds .

Q. What are the recommended spectroscopic benchmarks for characterizing the 1,1-dioxide moiety in this compound?

  • Answer : The sulfone group (SO₂) exhibits strong IR absorption at 1300–1350 cm⁻¹ (asymmetric stretching) and 1140–1180 cm⁻¹ (symmetric stretching). In NMR, deshielding effects on adjacent protons (e.g., δ 7.5–8.5 ppm for aromatic protons) are indicative of sulfone presence .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for benzothiazine derivatives like this compound?

  • Answer : Conduct comparative assays under standardized conditions (e.g., fixed pH, temperature) to eliminate confounding variables. For example:

  • Dose-response curves : Assess IC₅₀ values across multiple cell lines to identify selectivity.
  • Computational docking : Compare binding affinities with structurally validated targets (e.g., cyclooxygenase isoforms) to explain discrepancies .
  • Meta-analysis : Cross-reference data with analogous compounds (e.g., 3-chlorophenyl vs. 3-fluorophenyl derivatives) to isolate substituent effects .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound, given its complex structure?

  • Answer : Adopt a tiered approach:

  • Phase I (Lab) : Measure hydrolysis rates under varying pH/temperature and photodegradation using UV-Vis spectroscopy.
  • Phase II (Field) : Deploy mass spectrometry (LC-QTOF) to track metabolite formation in soil/water systems.
  • Phase III (Modeling) : Use QSAR models to predict bioaccumulation potential, referencing frameworks from environmental chemistry projects .

Q. How can researchers optimize the compound’s stability in biological matrices for pharmacokinetic studies?

  • Answer : Stabilization strategies include:

  • Lyophilization : Preserve the compound in freeze-dried form to prevent hydrolysis.
  • Plasma protein binding assays : Use equilibrium dialysis to assess interactions with albumin, which may inform formulation adjustments.
  • Degradation kinetics : Monitor half-life in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide delivery methods .

Methodological Considerations

Q. What statistical designs are appropriate for assessing structure-activity relationships (SAR) in benzothiazine derivatives?

  • Answer : Implement a factorial design to evaluate substituent effects (e.g., fluorine vs. methoxy groups) and interaction terms. For example:

  • Variables : Substituent position, electronic properties (Hammett constants), steric bulk.
  • Response surface methodology (RSM) : Quantify nonlinear relationships between structural features and bioactivity .

Q. How can crystallographic data inform the design of analogs with improved solubility?

  • Answer : Analyze crystal packing (e.g., π-π stacking, hydrogen bonding) to identify solubility-limiting interactions. For instance, introducing polar groups (e.g., hydroxyl, carboxyl) at non-critical positions can disrupt hydrophobic aggregation, as seen in sulfonamide derivatives .

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